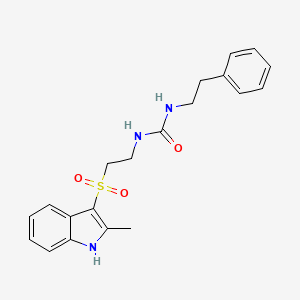

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea

Description

1-(2-((2-Methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea is a synthetic small molecule characterized by a 2-methylindole core linked via a sulfonylethyl chain to a phenethylurea moiety. The indole scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity targeting neurological and oncological pathways.

Properties

IUPAC Name |

1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-15-19(17-9-5-6-10-18(17)23-15)27(25,26)14-13-22-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,23H,11-14H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBJSFQCRPYDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Urea Formation: The sulfonylated indole is reacted with phenethylamine and an isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea can undergo various chemical reactions:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Indole Core: The 2-methylindole group in the target compound shares homology with panobinostat, an HDAC inhibitor .

- Sulfonyl Group : The sulfonylethyl chain parallels SB269970, a 5-HT7 receptor antagonist . Sulfonyl groups in both compounds may enhance binding to hydrophobic pockets in receptor cavities. However, SB269970’s pyrrolidine ring and piperidinyl substituent confer distinct conformational rigidity compared to the target’s flexible urea linker.

- Urea vs.

Pharmacological and Physicochemical Properties

Solubility and Stability:

- The sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonated indole derivatives (e.g., ’s tetrahydroisoquinoline indole) .

- Fluorinated sulfonyl compounds () exhibit high metabolic stability due to fluorine’s electronegativity, but the absence of fluorine in the target compound may reduce lipophilicity compared to perfluorinated analogs .

Receptor Binding Hypotheses:

- The phenethylurea moiety may mimic endogenous ligands for G-protein-coupled receptors (GPCRs), similar to SB269970’s phenethyl chain targeting 5-HT7R .

- Indole sulfonates in and demonstrate varied bioactivities, suggesting the target compound’s indole-sulfonyl combination could influence neurotransmission or anti-inflammatory pathways .

Biological Activity

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea can be described as follows:

- Molecular Formula : C17H20N2O2S

- Molecular Weight : 320.42 g/mol

- IUPAC Name : 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea

This compound features an indole ring, a sulfonyl group, and a phenethylurea moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The indole moiety allows for binding to serotonin receptors, which may influence neurotransmission and have implications in mood disorders.

- Enzyme Inhibition : The sulfonyl group may interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Research indicates that compounds with similar structures often exhibit anti-inflammatory, antimicrobial, and anticancer activities due to their ability to modulate signaling pathways and enzyme activities.

Anticancer Properties

Several studies have investigated the anticancer potential of indole derivatives. For example:

- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that compounds structurally related to 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea exhibit cytotoxic effects. These effects are linked to the induction of apoptosis and cell cycle arrest at specific phases (e.g., G0/G1 phase).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Induction of apoptosis |

| HeLa (cervical) | 10 | Cell cycle arrest |

| A549 (lung) | 12 | Inhibition of proliferation |

Antimicrobial Activity

Indole derivatives have also shown promise as antimicrobial agents. Research indicates that:

- Inhibition of Bacterial Growth : Compounds similar to 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of various indole derivatives, including those related to our compound. The findings indicated that modifications on the indole ring significantly influenced anticancer activity, highlighting the importance of structural optimization for enhancing efficacy.

Research on Antimicrobial Effects

In another study focused on antimicrobial properties, researchers evaluated the efficacy of several indole derivatives against resistant bacterial strains. The results revealed that compounds with a similar sulfonyl substitution demonstrated enhanced activity against resistant strains, suggesting potential for development as new antimicrobial agents.

Q & A

Q. What quality control measures are essential to ensure batch-to-batch reproducibility in biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.